4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride
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Overview
Description
4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S2 and a molecular weight of 207.25 . It is a derivative of thiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms .
Synthesis Analysis
The synthesis of sulfonyl fluorides, such as 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride, can be achieved through various methods. One common method is the fluorosulfonation reaction . This involves the use of arenediazonium salts, 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct as a convenient sulfonyl source in combination with KHF2 .Molecular Structure Analysis
The molecular structure of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride is based on a thiazole core, which is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The cyclopropyl group is attached to the 4-position of the thiazole ring .Scientific Research Applications
Synthesis and Chemical Reactions
- Sulfonyl fluorides, including thiazole sulfonyl fluorides, are important in sulfur(VI) fluoride exchange-based "click chemistry." An electrochemical approach for preparing sulfonyl fluorides demonstrates a broad substrate scope including various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019).
- A novel fluoroalkylation reagent, 1-bromoethene-1-sulfonyl fluoride, has been developed, showcasing potential as a tris-electrophile and sulfur(VI) fluoride exchange (SuFEx) clickable material. It's applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).
Medical and Diagnostic Applications
- Benzolamide-like derivatives, which are reactions of thiadiazole sulfonamides with sulfonyl halides, demonstrate strong inhibitory effects towards carbonic anhydrase isozymes. These derivatives are proposed for positron emission tomography (PET) applications, using aromatic nucleophilic substitution reactions with fluoride (Supuran et al., 1998).
- The 2-Fluoro-1,3-thiazolyl moiety, a structural motif, is highlighted for its potential in molecular imaging radiotracers. It's efficiently labeled with no-carrier-added fluorine-18 for imaging applications (Siméon et al., 2010).
Molecular and Synthetic Chemistry
- A single-step procedure for preparing sulfur(VI) fluorides from sulfonyl imidazoles demonstrates the synthesis of various sulfonyl, sulfonimidoyl, and sulfamoyl fluorides, showcasing the versatility of these compounds in organic chemistry (Passia et al., 2022).
- A [3 + 2] cycloaddition reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride leads to various useful pyrazolo[1,5-a]pyridinyl and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides, indicating broad applicability in medicinal chemistry (Wu & Qin, 2023).
Future Directions
Thiazole derivatives, including 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride, have potential for further exploration due to their wide range of biological activities . Future research could focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIHQNVRAKDZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride |
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